molecular formula C₁₆H₁₁D₇N₄O₅S B1154647 Torsemide-d7 Carboxylic Acid

Torsemide-d7 Carboxylic Acid

Cat. No.: B1154647
M. Wt: 385.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Torsemide-d7 Carboxylic Acid is a deuterated analog of the carboxylic acid metabolite of Torsemide, a pyridine-sulfonylurea class loop diuretic . This compound is designed for use as a stable isotope-labeled internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis. Its primary research application is in the method development, validation (AMV), and quality control (QC) during pharmacokinetic and metabolomic studies, particularly supporting Abbreviated New Drug Application (ANDA) submissions and commercial production . The incorporation of seven deuterium atoms (d7) into the isopropyl group significantly increases the molecular mass, creating a distinct mass difference from the non-labeled analyte that can be differentiated by mass spectrometers . This allows researchers to achieve highly accurate and precise quantification of Torsemide and its metabolites in complex biological matrices like plasma or urine, correcting for variability in sample preparation and ionization efficiency. Torsemide itself acts by inhibiting the Na+/K+/2Cl- carrier system in the thick ascending limb of the loop of Henle in the kidney, leading to a potent diuretic effect . The parent drug is extensively metabolized in the liver, with the major metabolite being a pharmacologically inactive carboxylic acid derivative . Investigating this metabolic pathway is crucial for understanding the drug's profile. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₆H₁₁D₇N₄O₅S

Molecular Weight

385.45

Synonyms

3-[[3-[[[[(1-Methylethyl-d7)amino]carbonyl]amino]sulfonyl]-4-pyridinyl]amino]-benzoic Acid;  3-((3-(N-(Isopropylcarbamoyl-d7)sulfamoyl)pyridin-4-yl)amino)benzoic Acid

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Torsemide D7 Carboxylic Acid

Synthetic Routes for Torsemide (B1682434) Carboxylic Acid

Torsemide Carboxylic Acid, also known as Torsemide Related Compound E, is the M5 metabolite of Torsemide, formed by the oxidation of the benzylic methyl group of the m-toluidine (B57737) moiety. thieme-connect.com While it is a product of in vivo metabolism, its chemical synthesis is essential for use as a reference standard. A plausible laboratory synthesis begins with the key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide. thieme-connect.comthieme-connect.com

The synthesis can be conceptualized in the following steps:

Protection of the Sulfonamide: The sulfonamide group of 4-(m-tolylamino)pyridine-3-sulfonamide is often protected to prevent unwanted side reactions during the subsequent oxidation step.

Oxidation of the Methyl Group: The crucial step is the oxidation of the methyl group on the tolyl ring to a carboxylic acid. This transformation can be achieved using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under controlled temperature and pH conditions.

Deprotection: Following the oxidation, the protecting group on the sulfonamide is removed to yield the final Torsemide Carboxylic Acid.

Purification: The final product is then purified using standard techniques like recrystallization or column chromatography to obtain the compound with high purity.

An alternative route involves synthesizing the carboxylic acid moiety on a precursor molecule before its condensation with the pyridine (B92270) ring, though this may involve more complex starting materials. google.com The synthesis of process-related substances, including the carboxylic acid derivative, is vital for quality control in the manufacturing of the active pharmaceutical ingredient. thieme-connect.comthieme-connect.com

Strategies for Deuterium (B1214612) Labeling within Torsemide Carboxylic Acid Structure

The synthesis of Torsemide-d7 Carboxylic Acid requires the specific incorporation of seven deuterium atoms. A common and efficient strategy is to utilize a deuterated starting material. For this target molecule, the labeling is logically placed on the tolyl group, involving the three hydrogens of the methyl group and the four hydrogens of the aromatic ring. Therefore, a synthetic approach starting with m-toluidine-d7 would be highly effective.

The preparation of m-toluidine-d7 itself involves two key deuteration processes:

Aromatic Ring Deuteration: The four protons on the aromatic ring of m-toluidine can be exchanged for deuterium via catalytic hydrogen isotope exchange (HIE). thieme-connect.combohrium.comnih.gov This is often accomplished using a transition-metal catalyst, such as iridium or rhodium, with a deuterium source like heavy water (D₂O). chemistryviews.orgacs.org

Benzylic Deuteration: The three protons of the methyl group can be deuterated through various methods, including palladium-catalyzed protocols that use deuterium gas (D₂) as the isotope source. nih.govfigshare.com

Once the m-toluidine-d7 precursor is synthesized, it can be used in the established synthetic route for Torsemide, which is then oxidized to form the final this compound.

Stereoselective deuteration introduces deuterium atoms with specific three-dimensional orientation. While this compound itself does not possess a chiral center, the principles of stereoselective deuteration are relevant for complex molecule synthesis. Had a chiral center been present, for instance at the benzylic position, stereocontrol could be achieved.

Methods for stereoselective deuteration include:

Catalytic Asymmetric Deuteration: This involves using chiral transition-metal catalysts that can differentiate between enantiotopic C-H bonds, leading to the incorporation of deuterium in a stereospecific manner. Rhodium-catalyzed methods have been shown to enable stereoretentive deuteration of benzylic C-H bonds. thieme-connect.com

Biocatalysis: Enzymes, known for their high stereoselectivity, can be employed to introduce deuterium. For example, certain enzymes can catalyze the deuteration of C-H bonds adjacent to functional groups with high fidelity.

After synthesis, it is crucial to determine the isotopic purity and enrichment of the final compound.

Isotopic Purity: Refers to the percentage of molecules in the sample that have the desired number of deuterium atoms (in this case, seven).

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.

These parameters are accurately measured using high-resolution mass spectrometry and NMR spectroscopy. sigmaaldrich.com HRMS is used to analyze the distribution of different isotopologues (molecules differing only in their isotopic composition), allowing for the calculation of isotopic purity. kopflab.orgresearchgate.net NMR spectroscopy provides site-specific information, enabling the calculation of isotopic enrichment at each labeled position.

Table 1: Illustrative Isotopic Purity Data for a Batch of this compound

IsotopologueNumber of Deuterium AtomsRelative Abundance (%)
d000.1
d110.2
d220.3
d330.5
d440.8
d551.5
d664.6
d7792.0

Advanced Spectroscopic Characterization for Structural Confirmation of this compound

Rigorous structural confirmation is essential to verify the identity, purity, and exact location of the deuterium labels in the synthesized this compound. This is accomplished using a combination of high-resolution NMR and advanced mass spectrometry techniques.

NMR spectroscopy is a powerful tool for the structural elucidation of deuterated compounds.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the four aromatic protons and three methyl protons of the tolyl group would be absent or significantly diminished. researchgate.netresearchgate.net The disappearance of these specific signals provides strong evidence of successful deuteration at the intended positions.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show distinct signals at chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.com This provides unambiguous confirmation of the location of the labels. Furthermore, the integration of these signals can be used to determine the relative isotopic enrichment at each site. sigmaaldrich.com

High-resolution mass spectrometry is indispensable for confirming the elemental composition and isotopic distribution of the labeled compound. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide exceptionally high mass accuracy and resolution. scripps.eduacs.org

Accurate Mass Measurement: HRMS confirms the successful incorporation of seven deuterium atoms by measuring the exact mass of the molecular ion. The mass of this compound will be higher than its non-deuterated counterpart by a specific mass difference corresponding to the replacement of seven protium (B1232500) atoms with seven deuterium atoms.

Isotopic Pattern Analysis: These advanced instruments can resolve the isotopic clusters of the molecular ion, allowing for the experimental verification of the isotopic distribution. researchgate.nettitech.ac.jpnsf.gov The observed pattern can be compared to a theoretically calculated pattern to confirm the number of deuterium atoms incorporated.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can further pinpoint the location of the deuterium labels. The precursor ion (the intact molecule) is selected and fragmented. By analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule carry the deuterium labels, thus confirming the labeling pattern. researchgate.net

Table 2: Expected Mass Differences for this compound

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift (Da)
Torsemide Carboxylic AcidC₁₅H₁₄N₄O₅S378.0688-
This compoundC₁₅H₇D₇N₄O₅S385.1128+7.0440

Considerations for Process Development and Scalability in Deuterated Compound Synthesis

One of the primary challenges in scaling up the synthesis of deuterated compounds is the cost and availability of deuterated starting materials and reagents. neulandlabs.com Deuterium oxide (D2O), the most common source of deuterium, and other deuterated reagents are significantly more expensive than their protium-containing counterparts. neulandlabs.com Therefore, process development must focus on maximizing the efficiency of deuterium incorporation to minimize waste and control costs. This includes optimizing reaction conditions to favor the desired deuteration and developing effective methods for recycling and recovering deuterated solvents and reagents.

Another significant consideration is the choice of synthetic route. The ideal scalable synthesis should involve a minimal number of steps, utilize readily available and cost-effective reagents, and be robust and reproducible. For deuterated compounds, it is often advantageous to introduce the deuterium atoms as late as possible in the synthetic sequence to avoid isotopic dilution in subsequent steps. nih.gov However, the feasibility of late-stage deuteration depends on the specific chemistry of the target molecule and the availability of suitable selective deuteration methods.

The development of methodologies for large-scale deuterium labeling in industrial settings requires technologies that are reliable, robust, and scalable. nih.gov Traditional batch processing methods, which are often used in laboratory-scale synthesis, can be inefficient and difficult to scale up for deuterated compounds. llnl.gov Continuous flow chemistry has emerged as a promising alternative, offering several advantages for the synthesis of deuterated compounds. tn-sanso.co.jpnih.gov Flow reactors can provide better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. tn-sanso.co.jp They can also facilitate the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, further improving the cost-effectiveness of the process. tn-sanso.co.jp

Furthermore, the analytical methods used to monitor the reaction and characterize the final product must be scalable and transferable to a manufacturing environment. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for determining isotopic purity and distribution in the laboratory, they may not be suitable for real-time process monitoring in a large-scale production setting. Therefore, the development of rapid and reliable in-process controls is crucial for ensuring consistent product quality.

Finally, ensuring the isotopic stability of the deuterated compound throughout the manufacturing process and during storage is essential. The potential for back-exchange of deuterium with protium from the environment must be assessed and minimized. This may involve careful control of pH, temperature, and exposure to moisture during all stages of production, purification, and formulation. The challenges associated with the extraction of deuterium will likely lead to new studies and the development of better production routes to eliminate contamination and the need for excessive deuterated sources. neulandlabs.com

Advanced Analytical Methodologies for Torsemide D7 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to isolating Torsemide-d7 Carboxylic Acid from complex biological matrices prior to its detection and quantification. The choice of technique depends on the analyte's physicochemical properties and the required analytical sensitivity.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) stands as a primary technique for the analysis of this compound. By utilizing columns with sub-2 µm particles, UPLC systems operate at higher pressures than traditional HPLC, resulting in significantly improved resolution, faster analysis times, and increased sensitivity. For a polar, acidic compound like this compound, reversed-phase UPLC is the method of choice. The separation is typically achieved on a C18 column, which provides excellent retention and separation from other matrix components. nih.gov

The mobile phase often consists of a gradient mixture of an aqueous solution (containing an acidifier like formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. scispace.combmuv.de This gradient elution allows for the effective separation of the analyte from both more polar and less polar interferences within the sample.

Table 1: Illustrative UPLC Parameters for Analysis

ParameterValue/ConditionPurpose
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides hydrophobic interaction for analyte retention.
Mobile Phase A Water with 0.1% Formic AcidAcidifier to suppress analyte ionization for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent to elute the analyte from the column.
Flow Rate 0.3 - 0.5 mL/minOptimized for high resolution and speed in UPLC systems.
Injection Volume 1 - 10 µLSmall volume is sufficient due to the high sensitivity of the system.
Column Temp. 40 °CEnsures reproducible retention times and improves peak symmetry.
Gradient Linear gradient from low to high %BEnables separation of compounds with a wide range of polarities.

Gas Chromatography (GC)

Gas Chromatography (GC) is less commonly used for the direct analysis of polar compounds like carboxylic acids. researchgate.net The high polarity and low volatility of this compound make it unsuitable for direct GC analysis, as it would exhibit poor chromatographic behavior, including broad, tailing peaks and strong adsorption to the column. researchgate.netcolostate.edu

To overcome these limitations, derivatization is a mandatory step. colostate.eduscispace.com This process involves a chemical reaction to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) derivative. Common derivatizing agents for carboxylic acids include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterification agents like trifluoroethanol. scispace.comnih.gov Once derivatized, the compound becomes amenable to GC separation, typically on a non-polar or medium-polarity capillary column, followed by detection, often with a mass spectrometer (GC-MS). nih.gov While feasible, the additional sample preparation step of derivatization makes GC a more laborious and less direct alternative to UPLC for this specific compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound, prized for its unparalleled sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful analytical tool for bioanalytical assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For quantifying trace levels of substances in complex biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.net This technique couples the separation power of LC (or UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. nih.gov

In a typical LC-MS/MS workflow, the analyte is first ionized. Then, the first quadrupole of the mass spectrometer (Q1) is set to select the precursor ion (the molecular ion of this compound). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for detection limits in the low ng/mL range. nih.govfda.gov

Table 2: Representative Mass Spectrometric Parameters for Detection

ParameterIon ModePrecursor Ion (m/z)Product Ion (m/z)Application
Ionization Negative ESI385.1Specific fragmentThe precursor ion corresponds to [M-H]⁻ for the d7-labeled compound.
Detection MRM Transition385.1Specific fragmentMonitoring this specific transition ensures high selectivity for the analyte.

Note: The exact m/z values for product ions would be determined through method development by infusing a standard of the compound into the mass spectrometer.

Application as a Stable Isotope Internal Standard in Bioanalytical Assays

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analogue, Torsemide (B1682434) Carboxylic Acid. medchemexpress.com In bioanalytical methods, an internal standard is essential to correct for variations in sample processing and instrumental response. nih.govresearchgate.net

A SIL-IS is considered the ideal choice because it has nearly identical chemical and physical properties to the analyte. nih.govresearchgate.net It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the MS source. researchgate.net However, because it has a different mass (due to the deuterium (B1214612) atoms), the mass spectrometer can distinguish it from the analyte. By adding a known amount of this compound to every sample at the beginning of the extraction process, any loss of the target analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional change in the internal standard's signal. fda.govnih.gov The final concentration is then calculated based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise results. sigmaaldrich.com

Table 3: Advantages of this compound as an Internal Standard

AdvantageDescription
Co-elution Elutes at the same retention time as the non-labeled analyte, ensuring it experiences the same chromatographic conditions.
Correction for Matrix Effects Experiences similar ionization suppression or enhancement as the analyte, correcting for sample-to-sample variability. researchgate.net
Compensation for Recovery Loss Accounts for analyte loss during sample extraction and processing steps. nih.gov
Improved Precision & Accuracy Use of a response ratio minimizes the impact of instrumental variability, leading to more reliable data. fda.govsigmaaldrich.com

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique used for achieving the highest level of accuracy in quantification, often considered a reference method. nih.gov This approach leverages the unique properties of a stable isotope-labeled standard like this compound for the absolute quantification of the native Torsemide Carboxylic Acid. nih.gov

The IDMS procedure involves adding a precisely known amount of the labeled compound (the "spike") to a sample containing an unknown amount of the non-labeled analyte. nih.gov After allowing the spike and the analyte to reach equilibrium within the sample matrix, the mixture is analyzed by MS. The instrument measures the intensity ratio of the mass signal from the native analyte to that of the labeled internal standard. Because the amount of the added standard is known, this measured ratio can be used to calculate the exact amount of the native analyte in the original sample with very high precision and accuracy, traceable to primary standards. nih.govnih.gov

Method Validation Parameters for this compound Analysis

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For the analysis of Torsemide and its metabolites, where this compound is often employed as an internal standard, a comprehensive validation process is undertaken. This process evaluates several key parameters to demonstrate that the analytical procedure is suitable for its intended purpose.

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of Torsemide analysis, this involves ensuring that the method can distinguish Torsemide and its metabolites from any potential interferences.

For instance, in high-performance liquid chromatography (HPLC) methods, specificity is often demonstrated by comparing the chromatograms of blank plasma, plasma spiked with the analyte and the internal standard (like this compound), and patient samples. The absence of interfering peaks at the retention times of the analyte and the internal standard indicates the selectivity of the method. nih.gov Forced degradation studies are also conducted by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to demonstrate that the method can separate the drug from its degradation products. rjpbcs.com

Linearity and Calibration Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of Torsemide, analytical methods typically exhibit linearity over a specific concentration range. For example, one HPLC method demonstrated a linear response for Torsemide in the range of 0.5-30 µg/mL with a coefficient of determination (r²) of 0.996. rjpbcs.com Another method for quantifying Torsemide in human plasma was found to be linear in the range of 100-4000 ng/mL with a regression coefficient 'r' of 0.999. nih.gov A highly sensitive HPLC-ESI-MS method showed a linearity range of 1–2500 ng/mL with a correlation coefficient (r) of 0.9984. nih.gov

Table 1: Linearity and Calibration Range for Torsemide Analysis

Analytical MethodLinearity RangeCorrelation Coefficient (r) or Coefficient of Determination (r²)
HPLC0.5-30 µg/mLr² = 0.996 rjpbcs.com
HPLC100-4000 ng/mLr = 0.999 nih.gov
HPLC-ESI-MS1–2500 ng/mLr = 0.9984 nih.gov
RP-HPLC10–60 µg/mlr² = 0.9993 innovareacademics.in
RP-HPLC10-30 μg/mLr² = 0.9980 oaji.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For Torsemide analysis, various methods have reported different LOD and LOQ values, reflecting the sensitivity of the technique. An HPLC method determined the LOD and LOQ for Torsemide to be 0.021 µg/mL and 0.067 µg/mL, respectively. rjpbcs.com Another study reported an LOD of 50 ng/ml and an LOQ of 100 ng/ml for Torsemide in human plasma. nih.gov A stability-indicating HPLC method found the LOD and LOQ to be 0.0162 µg/ml and 0.0534 µg/ml, respectively. innovareacademics.in

Table 2: LOD and LOQ for Torsemide Analysis

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC0.021 µg/mL rjpbcs.com0.067 µg/mL rjpbcs.com
HPLC in human plasma50 ng/mL nih.gov100 ng/mL nih.gov
Stability-indicating HPLC0.0162 µg/ml innovareacademics.in0.0534 µg/ml innovareacademics.in

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

In the validation of Torsemide analytical methods, accuracy is typically assessed at different concentration levels. For example, recovery values for Torsemide ranged from 99.3% to 100.6%, with an average recovery of 99.9%. rjpbcs.com Another study found the accuracy of the assay to be in the range of 88.32% to 107.01%. nih.gov An HPLC-ESI-MS method reported accuracy between 94.05% and 103.86%. nih.gov

Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For an HPLC method, the relative standard deviation for intra- and inter-day precision was found to be ≤ 0.38%. rjpbcs.com In another study, the intra-day and inter-day precision, calculated as % CV, was less than 8.37%. nih.gov

Table 3: Accuracy and Precision Data for Torsemide Analysis

ParameterMethodFindings
Accuracy HPLCAverage recovery of 99.9% rjpbcs.com
HPLC in human plasma88.32% to 107.01% nih.gov
HPLC-ESI-MS94.05% to 103.86% nih.gov
Precision (RSD/CV) HPLCIntra- and inter-day RSD ≤ 0.38% rjpbcs.com
HPLC in human plasmaIntra- and inter-day CV < 8.37% nih.gov
HPLC-ESI-MSIntra- and inter-batch precision from 4.70% to 10.07% nih.gov

Application in Quality Control and Reference Standard Development for Torsemide and its Metabolites

This compound, as a deuterated analog of the primary metabolite of Torsemide, plays a critical role in the quality control and development of reference standards for Torsemide and its metabolites. chromatoscientific.com Its use as an internal standard in chromatographic methods is fundamental for ensuring the accuracy and reliability of quantitative analyses in pharmaceutical formulations and biological matrices.

In quality control laboratories, the use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods. It compensates for variations in sample preparation and instrument response, leading to more precise and accurate measurements of Torsemide and its metabolites, such as Torsemide Carboxylic Acid. chromatoscientific.com This is essential for pharmacokinetic and bioequivalence studies, where accurate concentration-time profiles are necessary. researchgate.net

Furthermore, in the development of reference standards, highly characterized compounds like Torsemide and its related compounds are essential for the validation of analytical methods. sigmaaldrich.com The United States Pharmacopeia (USP) provides well-characterized reference standards for Torsemide and its impurities, which are used to ensure the quality, purity, strength, and identity of pharmaceutical products. sigmaaldrich.comusp.orgusp.org The availability of deuterated standards like this compound facilitates the development and validation of robust analytical methods for these reference materials.

The use of such standards is integral to the entire lifecycle of a pharmaceutical product, from development and manufacturing to post-market surveillance. It ensures that the analytical methods used for quality control are reliable and that the drug product consistently meets its established specifications.

Drug Metabolism Studies: Preclinical and in Vitro Investigations Involving Torsemide Carboxylic Acid

Biotransformation Pathways Leading to Torsemide (B1682434) Carboxylic Acid Formation

The generation of torsemide carboxylic acid from its parent compound, torsemide, is not a direct conversion but a multi-step process primarily driven by oxidative reactions within the liver.

The principal biotransformation pathway responsible for the formation of torsemide carboxylic acid is initiated by the oxidation of the tolyl methyl group on the torsemide molecule. nih.gov This oxidative metabolism occurs in a sequential manner. The first and rate-limiting step is the hydroxylation of the methyl group, which converts torsemide into an intermediate alcohol metabolite, hydroxytorsemide (M1). nih.govclinpgx.org Subsequently, this primary alcohol metabolite undergoes further oxidation to yield the corresponding carboxylic acid, known as torsemide carboxylic acid (M5). nih.gov This two-step oxidative process represents the major elimination pathway for torsemide, as demonstrated in both in vivo and in vitro models. nih.gov

The oxidative reactions that transform torsemide into its carboxylic acid derivative are catalyzed by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. mdpi.com Research has pinpointed specific CYP isoenzymes that play a crucial role in this metabolic cascade.

Extensive in vitro evidence has established that Cytochrome P450 2C9 (CYP2C9) is the primary enzyme responsible for catalyzing the initial, rate-limiting step of torsemide metabolism—the tolyl methylhydroxylation. nih.govnih.govclinpgx.org Studies using human liver microsomes have shown that this reaction is almost entirely abolished by sulfaphenazole, a specific inhibitor of CYP2C9. nih.govclinpgx.org This indicates that the formation of the hydroxytorsemide precursor to the carboxylic acid is predominantly, if not exclusively, mediated by CYP2C9. nih.govclinpgx.org While CYP2C9 is the major contributor, some studies suggest that CYP2C8 may also be involved in the various hydroxylations and oxidations of torsemide that lead to its semi-active metabolites, including the carboxylic acid derivative. researchgate.net

The interaction between torsemide and the CYP2C9 enzyme has been characterized by its kinetic parameters. In human liver microsomes, the tolyl methylhydroxylation reaction follows Michaelis-Menten kinetics. nih.govclinpgx.orgmdpi.com The mean apparent Michaelis constant (Kₘ), which reflects the enzyme's affinity for the substrate, was determined to be approximately 11.2 µM. nih.govclinpgx.org Studies utilizing complementary DNA-expressed CYP2C9 yielded a similar apparent Kₘ of 23 µM. nih.govclinpgx.org These low Kₘ values signify a high affinity of the CYP2C9 enzyme for torsemide.

The substrate specificity of this pathway is further confirmed by competitive inhibition studies. Tolbutamide, another known substrate of CYP2C9, competitively inhibits the metabolism of torsemide. nih.govclinpgx.org Furthermore, the activity of torsemide tolyl methylhydroxylase in microsomes from various human livers shows a significant correlation with the hydroxylation rates of phenytoin and tolbutamide, both of which are hallmark reactions of CYP2C9. nih.govclinpgx.org

Role of Cytochrome P450 (CYP) Isoenzymes in Carboxylic Acid Formation

In Vitro Metabolic Stability and Metabolite Profiling

In vitro systems are essential tools for predicting a drug's metabolic fate in the body. nuvisan.com Assays using subcellular liver fractions help determine metabolic stability and identify the resulting metabolites, providing crucial data early in the drug discovery process. eurofinsdiscovery.comescientificpublishers.com

Incubation studies using human hepatic microsomes serve as a standard model for investigating phase I metabolism. nih.govresearchgate.net When torsemide is incubated with human liver microsomes, tolyl methylhydroxylation is consistently identified as the major biotransformation pathway, mirroring the results seen in vivo. nih.govclinpgx.org In these experiments, the formation of the hydroxylated intermediate (M1) and its subsequent oxidation product, torsemide carboxylic acid (M5), are prominently observed, confirming the latter as a main metabolite. researchgate.net

The data from these studies allow for the calculation of key kinetic parameters that describe the efficiency of the metabolic process.

Table 1: Enzyme Kinetic Parameters for Torsemide Metabolism

Enzyme Source Kinetic Model Apparent Kₘ (µM) Reference
Human Liver Microsomes Michaelis-Menten 11.2 ± 1.3 nih.govclinpgx.org

This interactive table summarizes the Michaelis constant (Kₘ) for the primary metabolic reaction of torsemide.

Furthermore, genetic variations in the CYP2C9 enzyme can impact the rate of metabolism. Studies on different CYP2C9 genotypes have shown variations in the formation clearance of metabolites M1 and M5.

Table 2: Metabolite Formation Clearance by CYP2C9 Genotype

CYP2C9 Genotype Metabolite Formation Clearance (L/h) for M1 and M5 Reference
1/1 1.4 nih.gov
1/2 1.7 nih.gov
2/2 1.4 nih.gov
1/3 1.0 nih.gov
2/3 0.77 nih.gov

| 3/3 | 0.18 | nih.gov |

This interactive table displays the clearance values for the formation of metabolites M1 and M5 across different CYP2C9 genotypes, indicating how genetic polymorphisms can alter metabolic activity.

Isolated Hepatocyte and Liver Slice Studies

For a compound like Torsemide, which undergoes extensive hepatic metabolism, such studies are critical nih.govnih.gov. The primary metabolic pathway for Torsemide involves oxidation of the tolyl methyl group to a hydroxymethyl derivative (Metabolite M1), which is subsequently oxidized to Torsemide Carboxylic Acid (Metabolite M5) researchgate.net. Isolated hepatocyte systems are ideally suited to investigate the kinetics of this two-step oxidative process, elucidating the rate of formation for both the intermediate alcohol and the final carboxylic acid metabolite. Furthermore, these models allow for the evaluation of species differences in metabolism, which is a key component of preclinical assessment nih.gov. While liver microsomes are also widely used, they lack the full complement of metabolic pathways present in intact hepatocytes, making hepatocytes a more physiologically relevant model dls.com.

Recombinant Human CYP Enzyme Systems

To pinpoint the specific enzymes responsible for a drug's metabolism, systems using recombinant human CYP enzymes are employed. Research has unequivocally identified CYP2C9 as the principal, if not sole, enzyme responsible for the tolyl methylhydroxylation of Torsemide nih.gov. This initial oxidation is the rate-limiting step in Torsemide's metabolic clearance nih.gov.

Studies utilizing cDNA-expressed CYP2C9 demonstrated that it catalyzes this reaction with an apparent Michaelis constant (Km) of 23 µM, a value similar to that observed in human liver microsomes (11.2 µM) nih.gov. The critical role of CYP2C9 was further substantiated through inhibition experiments. Sulfaphenazole, a selective CYP2C9 inhibitor, almost completely abolished the formation of the hydroxylated metabolite in human liver microsomes nih.gov.

The dependence on CYP2C9 has significant clinical implications due to genetic polymorphisms in the CYP2C9 gene. Allelic variants such as CYP2C9*3 are associated with decreased enzyme activity, leading to reduced metabolic clearance of Torsemide nih.govmdpi.com. In individuals carrying these variants, the formation of both the hydroxylated metabolite (M1) and the subsequent Torsemide Carboxylic Acid (M5) is significantly slower, resulting in higher plasma concentrations of the parent drug nih.govmdpi.com.

Table 1: Role of CYP2C9 in Torsemide Metabolism
Experimental SystemKey FindingReference
Human Liver MicrosomesTolyl methylhydroxylation is the major biotransformation pathway. nih.gov
Human Liver MicrosomesMean apparent Km for tolyl methylhydroxylation is 11.2 µM. nih.gov
Recombinant Human CYP2C9Catalyzes Torsemide tolyl methylhydroxylation with an apparent Km of 23 µM. nih.gov
Inhibition AssaysThe specific CYP2C9 inhibitor Sulfaphenazole nearly eliminates microsomal metabolism. nih.gov
Human Genetic StudiesCarriers of CYP2C9*3 allele show significantly lower oral clearance of Torsemide. nih.gov

In Vivo Preclinical Metabolism Studies of Torsemide and its Carboxylic Acid Metabolite

Animal Model Selection for Metabolic Fate Assessment (e.g., rodents, canines, felines)

The selection of appropriate animal models is crucial for assessing the metabolic fate and pharmacokinetic profile of a drug candidate before human trials. For Torsemide, both rodent and canine models have been utilized in preclinical investigations.

Canine Models: Studies in healthy Beagle dogs have been instrumental in defining the pharmacokinetic and pharmacodynamic properties of Torsemide nih.govresearchgate.netnih.gov. In dogs, Torsemide is rapidly absorbed after oral administration researchgate.net. However, the metabolic profile in canines differs notably from that in humans. Pharmacokinetic studies have shown that a substantial portion of the bioavailable drug is eliminated unchanged in the urine, indicating less extensive hepatic metabolism compared to humans nih.govresearchgate.net. Despite these metabolic differences, the canine model is valuable for assessing diuretic efficacy and safety todaysveterinarypractice.com.

Rodent Models: The rat is another commonly used species in preclinical studies of Torsemide nih.govresearchgate.net. Dose-independency in Torsemide pharmacokinetics has been confirmed in rat models mdpi.com. Rats have also been used to investigate the therapeutic effects of Torsemide in disease models, such as heart failure, providing insights into its pharmacological activity beyond simple diuresis researchgate.net.

No significant findings regarding the use of feline models in the metabolic assessment of Torsemide were identified in the reviewed literature.

Excretion Balance Studies in Preclinical Species

Excretion balance studies are performed to quantify the routes and extent of elimination of a drug and its metabolites. These studies reveal important species-specific differences in drug handling.

In dogs, approximately 61% of bioavailable Torsemide is excreted unchanged in the urine nih.govresearchgate.net. This indicates that renal clearance of the parent drug is the predominant elimination pathway in this species, with hepatic metabolism accounting for the remaining 39%.

This contrasts sharply with the disposition in humans, where hepatic metabolism is the primary route of elimination. In humans, only about 20-25% of a dose is recovered as unchanged Torsemide in the urine nih.govsemanticscholar.org. The majority of the drug is cleared via metabolism, with the inactive Torsemide Carboxylic Acid (M5) being the most abundant metabolite found in urine, accounting for a significant portion of the administered dose nih.govnih.gov. This comparison underscores the importance of understanding species differences during preclinical development, as metabolic pathways observed in animal models may not always directly extrapolate to humans.

Table 2: Comparative Excretion of Unchanged Torsemide
SpeciesRoute of AdministrationPercentage of Dose Excreted Unchanged in UrinePrimary Elimination RouteReference
CanineOral~61% of bioavailable doseRenal Excretion nih.govresearchgate.net
HumanOral/IV~20-25%Hepatic Metabolism nih.govsemanticscholar.org

Impact of Deuteration on Metabolic Clearance and Pathway Shunting

Assessment of Kinetic Isotope Effects on Torsemide Metabolism

The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this stronger C-D bond by metabolic enzymes, such as cytochrome P450s, occurs at a slower rate researchgate.netnih.gov. This strategy is particularly effective when C-H bond cleavage is a rate-limiting step in a drug's metabolism researchgate.net.

In the case of Torsemide, the rate-limiting step in its metabolic clearance is the CYP2C9-mediated hydroxylation of the tolyl methyl group nih.gov. This reaction directly involves the cleavage of a C-H bond. Therefore, deuteration at this specific site, as in a molecule like Torsemide-d7 Carboxylic Acid (where the "d7" implies deuteration of the methyl group and potentially other sites), is expected to have a pronounced effect on its metabolism.

The anticipated consequences of deuterating the metabolically active site of Torsemide include:

Reduced Rate of Metabolism: The KIE would slow the initial hydroxylation step catalyzed by CYP2C9 researchgate.netnih.gov.

Decreased Formation of Metabolites: A reduction in the formation of the hydroxylated intermediate (M1) would consequently lead to a decreased rate of formation of the final Torsemide Carboxylic Acid metabolite (M5).

Increased Half-Life and Exposure: A lower clearance rate would result in a longer elimination half-life and greater systemic exposure (AUC) of the parent drug juniperpublishers.comnih.gov.

This modification could also lead to "metabolic switching," where the blockage of a primary metabolic pathway enhances metabolism through alternative, minor pathways nih.govjuniperpublishers.com. Understanding the KIE is essential for predicting how deuterated analogs like this compound will behave in vivo and for designing molecules with improved pharmacokinetic profiles researchgate.net.

Table 3: Predicted Impact of Deuteration on Torsemide Pharmacokinetics via Kinetic Isotope Effect
Pharmacokinetic ParameterPredicted ChangeUnderlying Rationale
Rate of M1/M5 FormationDecreaseSlower cleavage of the stronger C-D bond by CYP2C9 at the rate-limiting step.
Metabolic ClearanceDecreaseHepatic metabolism is the primary clearance pathway for Torsemide.
Elimination Half-life (t½)IncreaseDirectly related to a decrease in systemic clearance.
Systemic Exposure (AUC)IncreaseDrug remains in circulation for a longer period due to slower elimination.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Torsemide Carboxylic Acid

Absorption, Distribution, and Excretion in Animal Models

Torsemide (B1682434) exhibits high oral bioavailability in several preclinical species, a characteristic that is often superior to other loop diuretics like furosemide.

In dogs, the oral bioavailability of torsemide is reported to be very high, ranging from 88% to as high as 98%. nih.gov This indicates that the drug is well absorbed from the gastrointestinal tract into the bloodstream. nih.gov Studies in healthy cats have also demonstrated excellent oral bioavailability, with a mean of 88.1%. nih.govnih.gov This high degree of absorption contributes to its predictable therapeutic effects. nih.gov In rats, torsemide is also rapidly absorbed, reaching therapeutic plasma concentrations quickly. nih.gov

The pharmacokinetic profile of torsemide has been shown to be linear, meaning that systemic exposure, as measured by the Area Under the Curve (AUC) and maximum concentration (Cmax), increases proportionally with the dose. nih.govresearchgate.netsemanticscholar.org

Table 1: Bioavailability of Oral Torsemide in Preclinical Species

Species Mean Bioavailability (%) Reference
Dog 92 - 98 nih.gov

This table is interactive. You can sort and filter the data.

Torsemide is characterized by its extensive binding to plasma proteins. In dogs, protein binding is approximately 98.4%. nih.govcore.ac.uk This high level of binding limits the distribution of the drug into tissues, resulting in a relatively small volume of distribution. For instance, the volume of distribution in cats was found to be 61 mL/kg, a value very similar to that observed in dogs (61.9 mL/kg). nih.gov

While specific tissue distribution studies are not extensively detailed in the provided results, the primary site of action for torsemide is the luminal side of the thick ascending limb of the loop of Henle in the kidneys. nih.gov The drug reaches this site by being actively transported into the proximal tubule via the organic anion transport system. nih.govcore.ac.uk

The elimination of torsemide occurs through both hepatic metabolism and renal excretion. A significant portion of the administered dose is eliminated unchanged in the urine.

In dogs, approximately 60-61% of the bioavailable torsemide is excreted unchanged in the urine. nih.govresearchgate.netsemanticscholar.orgcore.ac.uk This is a major route of elimination for the active drug. core.ac.uk In cats, the fraction of the administered intravenous dose eliminated as unchanged torsemide in the urine was 37.3%. nih.gov The renal clearance in cats was 1.33 mL/h/kg, accounting for about 36.5% of the total body clearance. nih.gov

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic models are essential for describing and predicting the concentration-time course of a drug in the body. Both non-compartmental and compartmental analyses have been applied to preclinical torsemide data.

Non-compartmental analysis (NCA) is frequently used to determine key pharmacokinetic parameters from plasma concentration-time data. In studies with healthy cats, NCA was used to calculate parameters such as absolute bioavailability, total body clearance (3.64 mL/h/kg), and terminal half-life (12.9 hours). nih.govnih.gov Similarly, NCA has been applied in studies involving horses. researchgate.net

Compartmental modeling provides a more detailed description of the drug's disposition. For torsemide in dogs, a two-compartment model was found to best describe the pharmacokinetic data. nih.gov This type of model is useful for understanding the distribution phase of the drug from the central compartment (blood) to peripheral compartments (tissues) and back.

Table 2: Key Pharmacokinetic Parameters of Torsemide in Cats (Non-Compartmental Analysis)

Parameter Value Unit Reference
Mean Absolute Bioavailability 88.1 % nih.govnih.gov
Mean Total Body Clearance 3.64 mL/h/kg nih.govnih.gov
Mean Terminal Half-life 12.9 hours nih.govnih.gov

This table is interactive. You can sort and filter the data.

Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the typical pharmacokinetic parameters within a population and identify sources of variability.

A PopPK analysis of torsemide in dogs pooled data from two separate studies to create a robust model. nih.gov This approach allowed for a comprehensive understanding of the drug's pharmacokinetics and the factors influencing it across different study conditions. researchgate.net The analysis confirmed that a two-compartment model was suitable for describing the plasma concentration data. nih.gov The PopPK model also linked the plasma concentrations to the amount of torsemide excreted in the urine, which is crucial for pharmacodynamic modeling as the drug's effect is related to its concentration at the site of action in the kidney tubules. nih.govresearchgate.netsemanticscholar.org

These modeling efforts are instrumental in defining optimally effective dosage regimens for clinical use based on preclinical data. nih.govresearchgate.netsemanticscholar.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Animal Systems

Physiologically based pharmacokinetic (PBPK) models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites across different species. For torsemide, PBPK models have been developed to simulate its pharmacokinetic profile in various animal models, which inherently includes the metabolic pathways leading to the formation of torsemide carboxylic acid.

In preclinical animal studies, such as those conducted in dogs, PBPK models for torsemide have been constructed to integrate physiological parameters with in vitro metabolism data. These models account for organ-specific blood flow, tissue volumes, and the enzymatic activity responsible for torsemide's biotransformation. The primary metabolism of torsemide occurs in the liver, where it is converted to several metabolites, the major one in humans being the pharmacologically inactive carboxylic acid derivative, M5. While specific PBPK models focusing solely on torsemide carboxylic acid in animal systems are not extensively detailed in published literature, the modeling of the parent drug necessitates accounting for its metabolic clearance pathways.

The development of these models in animals like dogs and cats helps in understanding the disposition of torsemide and can be used to extrapolate pharmacokinetics to other species, including humans. For instance, pharmacokinetic studies in healthy cats have been used to determine key parameters like bioavailability and clearance, which are essential inputs for building robust PBPK models. nih.gov These models are crucial for dose selection in preclinical and clinical studies and for predicting potential drug-drug interactions.

A study in dogs utilized a pharmacokinetic-pharmacodynamic (PK/PD) modeling approach to define an optimal dosage regimen for torsemide. frontiersin.orgnih.govresearchgate.net This research highlighted that urinary excretion of torsemide was a better predictor of its pharmacodynamic effect than plasma concentrations. frontiersin.orgnih.gov Such models incorporate the metabolic fate of torsemide, providing an indirect characterization of the formation and subsequent elimination of its metabolites, including the carboxylic acid form.

Table 1: Key Parameters in Preclinical Pharmacokinetic Modeling of Torsemide

ParameterAnimal ModelValueReference
BioavailabilityHealthy Cats88.1% nih.gov
Terminal Half-lifeHealthy Cats12.9 hours nih.gov
Total Body ClearanceHealthy Cats3.64 mL/h/kg nih.gov
Protein BindingDogs98.4% nih.gov
Tmax (Oral)Dogs0.5 - 1 hour nih.govresearchgate.net

Pharmacodynamic Assessment of Torsemide Carboxylic Acid in Preclinical Models

The primary pharmacological activity of torsemide is diuresis, achieved by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle. Preclinical studies in various animal models, including dogs and cats, have extensively characterized the diuretic and natriuretic effects of the parent drug, torsemide. nih.govfrontiersin.org

Regarding its metabolites, the major metabolite formed, torsemide carboxylic acid (M5), has been reported to be pharmacologically inactive. mdpi.com This indicates that the diuretic and natriuretic effects observed following torsemide administration in animal models are attributable to the parent compound itself, and not to the carboxylic acid metabolite.

Given that torsemide carboxylic acid is considered pharmacologically inactive, there is no direct relationship between the exposure to this metabolite and the preclinical efficacy or diuretic response of torsemide. The therapeutic effect is instead correlated with the concentration of the active parent drug, torsemide, in the urine. frontiersin.orgnih.gov

Preclinical studies in dogs have established that the rate of urinary torsemide excretion is a more accurate predictor of the diuretic and natriuretic response than its plasma concentration. frontiersin.orgnih.gov This is because torsemide acts from the luminal side of the nephron. Therefore, the key determinant of its efficacy is its rate of delivery to the site of action within the renal tubules.

The formation of torsemide carboxylic acid is a clearance mechanism for the parent drug. As such, the exposure to this inactive metabolite is a reflection of the metabolic elimination of torsemide, rather than a contributor to its therapeutic effect. Consequently, preclinical studies have focused on the relationship between torsemide exposure and its diuretic effects, with the role of the carboxylic acid metabolite being primarily one of elimination.

Table 2: Preclinical Models Used in Torsemide Research

Animal ModelFocus of StudyKey FindingsReference
DogsPharmacokinetics and PharmacodynamicsUrinary torsemide excretion predicts pharmacodynamics better than plasma concentrations. frontiersin.orgnih.gov
CatsPharmacokinetics and PharmacodynamicsHigh oral bioavailability (88.1%) and long half-life (12.9 hours). nih.gov
HorsesClinical Use in Congestive Heart FailureTorsemide was well-tolerated as an oral diuretic. nih.gov

Advanced Research Applications and Methodological Considerations for Torsemide D7 Carboxylic Acid

Mechanistic Elucidation of Enzyme-Substrate Interactions using Deuterated Analogs

By comparing the reaction kinetics of the non-deuterated (protium) compound with its deuterated counterpart, researchers can gain critical insights into the reaction mechanism. A significant difference in reaction rates (a primary DKIE > 1) suggests that the C-H bond at the labeled position is broken during the rate-limiting step. This information is invaluable for mapping the metabolic pathway of a drug like Torsemide (B1682434) and identifying the specific enzymes involved, such as cytochrome P450 isoenzymes. While direct studies on Torsemide-d7 Carboxylic Acid for this purpose are not extensively published, the principle is a cornerstone of mechanistic enzymology. The use of substrate analogs, including deuterated and fluorinated compounds, is a common strategy to probe and understand the intricate interactions within an enzyme's active site. nih.govresearchgate.netresearcher.life

Impurity Profiling and Degradation Product Analysis of Torsemide

This compound is an indispensable tool in the rigorous analysis of Torsemide's purity and stability. Its primary role is as an internal standard for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). bg.ac.rs

Use in Forced Degradation Studies and Stability Indicating Methods

Forced degradation studies are a critical component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance behaves under various stress conditions. nih.govijrpr.com These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally induce degradation. scispace.comakjournals.comrjpbcs.com The goal is to identify potential degradation products that could form during storage and to develop stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its impurities and degradants. nih.govijrpr.com

In these studies, this compound is used as a stable isotope-labeled internal standard. Because it has a higher mass than the parent drug and its potential degradation products, it can be easily distinguished in mass spectrometry analysis. bg.ac.rs Its chemical properties, however, are nearly identical to the unlabeled compound, meaning it behaves similarly during chromatographic separation. This allows for precise and accurate quantification of Torsemide and its degradation products, as the internal standard helps to correct for any variations in sample preparation or instrument response.

Table 1: Conditions for Forced Degradation Studies of Torsemide

Stress ConditionReagent/ParameterObservation
Acid Hydrolysis1.0 M HCl at 70°CSignificant degradation observed, with the formation of degradation product R2. scispace.com
Base Hydrolysis0.1 M NaOH at 70°CLess degradation compared to acidic conditions, but degradation product R2 is still formed. scispace.com
Neutral HydrolysisWater at 70°CDegradation observed, leading to the formation of degradation product R2. scispace.com
OxidationHydrogen PeroxideSignificant degradation, with the formation of N-oxide and R2 N-oxide products. scispace.comrjpbcs.com
Thermal DegradationSolid form at high temp.Torsemide is relatively stable in its solid form. scispace.com
PhotolysisExposure to UV lightNo significant degradation was observed under photolytic stress. bg.ac.rsscispace.com

Identification and Quantification of Unknown Impurities

During the synthesis of Torsemide or its storage, various process-related impurities and degradation products can arise. researchgate.netpharmaffiliates.com Identifying and quantifying these impurities is crucial for ensuring the safety and efficacy of the final drug product. This compound plays a vital role in this process. When analyzing a sample of Torsemide for unknown impurities using LC-MS, the deuterated standard is added at a known concentration. This allows for the accurate quantification of any identified impurities by comparing their peak areas to that of the internal standard.

The use of a stable isotope-labeled standard is particularly advantageous because it co-elutes with the parent drug, providing a reliable reference point in the chromatogram. This helps to minimize matrix effects and improve the accuracy of quantification, which is essential for meeting the stringent limits for impurities set by pharmacopeias and regulatory agencies. researchgate.net

Table 2: Known Impurities of Torsemide

Impurity NameChemical NameCAS Number
Torasemide - Impurity A4-(3-Methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide72810-61-8
Torasemide - Impurity B4-(m-Tolylamino)pyridine-3-sulfonamide72811-73-5
Torasemide - Impurity CN-1-Ethyl-1-demethylethyl Torsemide58155-35-4
Torasemide - Impurity DN-1-Butyl-1-demethylethyl Torsemide160972-33-8
Torasemide - Impurity EEthyl [[4-[(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate72810-57-2

Comparative Studies of Metabolite Formation across Species (Preclinical Focus)

Before a drug can be tested in humans, its metabolic fate must be thoroughly investigated in preclinical animal models. These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME). The choice of animal species for these studies is critical, as significant inter-species differences in drug metabolism can exist.

In this context, this compound would be an invaluable tool for comparative metabolite studies. By administering a mixture of labeled and unlabeled Torsemide to different species (e.g., rats, dogs, and monkeys), researchers can use LC-MS to track the formation of various metabolites. The unique mass signature of the deuterium-labeled compounds makes it possible to distinguish drug-related metabolites from endogenous molecules in the biological matrix.

This approach, known as stable isotope labeling, allows for a more accurate and comprehensive profiling of metabolites across different species. simsonpharma.com It helps to identify whether the metabolic pathways are similar between the animal models and humans, which is a crucial factor in extrapolating preclinical safety and efficacy data to clinical trials. For instance, studies have compared the effects of Torsemide in rats with heart failure, providing insights into its therapeutic action and potential metabolic pathways in a preclinical setting. researchgate.net

Future Directions in Deuterated Compound Research for Drug Development

The use of deuterated compounds in pharmaceutical research and development is a rapidly expanding field. pharmaffiliates.comresearchgate.net Initially used primarily as internal standards for analytical assays, deuterated molecules are now being explored for their potential to create new, improved drugs. This strategy, known as "deuterium-modified" or "heavy" drug development, involves selectively replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic activity in a drug molecule. musechem.com

This modification can slow down the rate of metabolic breakdown by cytochrome P450 enzymes, a phenomenon known as the kinetic isotope effect. musechem.com This can lead to several potential benefits, including:

Improved Pharmacokinetic Profile: A slower metabolism can lead to a longer half-life, reduced dosing frequency, and more consistent drug exposure.

Enhanced Safety and Tolerability: By altering the metabolic pathway, it may be possible to reduce the formation of toxic metabolites.

Increased Efficacy: A more stable drug may have a longer duration of action at its target site.

The successful development and approval of several deuterated drugs have demonstrated the viability of this approach. musechem.com As our understanding of drug metabolism and the tools for synthesizing deuterated compounds continue to advance, we can expect to see a growing pipeline of deuterium-modified drugs entering clinical trials. marketresearchcommunity.com This represents a significant opportunity to improve upon existing therapies and to develop new treatments for a wide range of diseases.

Q & A

Q. How is Torsemide-d7 Carboxylic Acid synthesized for use as an internal standard in mass spectrometry?

this compound is synthesized via deuterium exchange reactions, typically using deuterated reagents (e.g., D₂O or deuterated acids) to replace hydrogen atoms at specific positions in the parent compound. Isotopic purity (>98% deuterium incorporation) is critical, requiring rigorous purification via high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC). Structural confirmation is achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : To confirm deuterium substitution patterns and rule out unintended isotopic scrambling.
  • LC-MS/MS : For quantifying isotopic purity and detecting impurities in complex matrices.
  • Fourier-transform infrared spectroscopy (FTIR) : To validate functional groups (e.g., carboxylic acid moiety) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?

  • Controlled pH Buffers : Use buffered solutions (pH 1–12) to simulate physiological and environmental conditions.
  • Accelerated Degradation Studies : Employ elevated temperatures (40–60°C) to model long-term stability, with degradation products analyzed via LC-UV/HRMS.
  • Kinetic Modeling : Fit data to first-order or Arrhenius equations to predict shelf-life and degradation pathways .

Q. How can researchers resolve contradictions in recovery rates of this compound across different environmental matrices?

Discrepancies often arise from matrix effects (e.g., organic matter in wastewater). Methodological solutions include:

  • Isotope Dilution Mass Spectrometry (IDMS) : Use Torsemide-d7 as an internal standard to correct for signal suppression/enhancement.
  • Solid-Phase Extraction (SPE) Optimization : Tailor sorbent chemistry (e.g., hydrophilic-lipophilic balance cartridges) to improve analyte recovery .

Q. What strategies mitigate interference from co-eluting metabolites during this compound quantification in biological samples?

  • Chromatographic Resolution : Utilize ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles to enhance peak separation.
  • Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) transitions specific to Torsemide-d7 (e.g., m/z 349 → 263 for quantification) .

Methodological Best Practices

Q. How should researchers validate the reproducibility of this compound synthesis protocols?

  • Interlaboratory Studies : Collaborate with independent labs to verify yields, purity, and deuterium incorporation.
  • Batch-to-Batch Consistency Testing : Perform statistical analysis (e.g., ANOVA) on ≥3 synthesis batches to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in pharmacokinetic studies?

  • Nonlinear Regression : Fit data to sigmoidal or log-linear models using software like GraphPad Prism.
  • Bootstrap Resampling : Assess confidence intervals for EC₅₀/IC₅₀ values to account for variability in small sample sizes .

Data Presentation and Reporting

Q. How should researchers present conflicting data on this compound’s environmental persistence in peer-reviewed manuscripts?

  • Transparent Reporting : Clearly outline experimental conditions (e.g., temperature, matrix composition) that may explain discrepancies.
  • Supplementary Tables : Include raw degradation half-lives and recovery rates across studies for cross-comparison .

Q. What metadata is essential for sharing this compound datasets in public repositories?

  • Synthesis Details : Reagent purity, reaction time/temperature, and purification steps.
  • Analytical Parameters : LC-MS/MS instrument settings, collision energies, and calibration curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.